

# The Discovery and Development of Cenerimod: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Esonarimod, (R)- |           |
| Cat. No.:            | B12739833        | Get Quote |

An In-depth Review of the Selective S1P1 Receptor Modulator for Autoimmune Diseases

## **Executive Summary**

This technical guide provides a comprehensive overview of the discovery and development of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Initially developed by Idorsia Pharmaceuticals, Cenerimod (also known as ACT-334441) is an oral medication currently in late-stage clinical development for the treatment of systemic lupus erythematosus (SLE). This document details the scientific rationale behind its development, its mechanism of action, and a thorough review of key preclinical and clinical studies. Quantitative data from these studies are presented in structured tables for clarity, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this novel immunomodulatory agent.

# Introduction: The Unmet Need in Autoimmune Disease and the Rise of S1P1 Receptor Modulators

Systemic lupus erythematosus (SLE) is a chronic, heterogeneous autoimmune disease characterized by the production of autoantibodies, leading to widespread inflammation and organ damage.[1] Despite advances in treatment, there remains a significant unmet medical



need for safer and more effective therapies. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a promising therapeutic target in autoimmune diseases. S1P is a bioactive lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[2] By modulating the S1P1 receptor, it is possible to sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation and thereby dampening the autoimmune response.[2]

## Discovery and Preclinical Development of Cenerimod

Cenerimod is the result of two decades of research at Idorsia Pharmaceuticals.[3] It was designed as a potent and selective S1P1 receptor modulator with unique signaling properties. [4]

#### **Mechanism of Action**

Cenerimod acts as a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces the internalization and degradation of the receptor, rendering the cells unresponsive to the S1P gradient that normally drives their egress from lymph nodes.[1][5] This leads to a dose-dependent and reversible reduction of circulating T and B lymphocytes.[4] Notably, Cenerimod exhibits biased signaling, favoring G-protein signaling over  $\beta$ -arrestin pathways, which is hypothesized to contribute to its favorable safety profile compared to other S1P1 modulators.[1][6]

Figure 1: Cenerimod's mechanism of action on lymphocyte trafficking.

#### Preclinical Efficacy in a Mouse Model of SLE

The efficacy of Cenerimod was evaluated in the MRL/lpr mouse model, which spontaneously develops a lupus-like disease.[3][7]

Experimental Protocol: MRL/lpr Mouse Model Study[7][8]

 Animal Model: Female MRL/lpr mice, which exhibit a systemic autoimmune phenotype with hallmarks of SLE.



- Treatment: Cenerimod was administered as a food admix (approximately 20-40 mg/kg)
   starting at 7 weeks of age. A vehicle group served as the control.
- Duration: The study continued until a predefined endpoint of at least 20% morbidity/mortality was reached in one group.
- Assessments:
  - Survival: Monitored throughout the study.
  - Lymphocyte Counts: Blood B and T lymphocytes were quantified by flow cytometry at the end of the treatment period.
  - Organ Infiltration: Immune cell infiltrates in the kidneys and brain were assessed by histology.
  - Kidney Function: Proteinuria was measured as an indicator of kidney damage.
  - Biomarkers: Plasma levels of anti-double-stranded DNA (anti-dsDNA) antibodies and interferon-alpha (IFN-α) were measured by ELISA.

#### Key Preclinical Findings:[3][8]

- Improved Survival: Cenerimod-treated mice showed significantly improved survival compared to the vehicle group.
- Reduced Lymphocyte Counts: A significant reduction in peripheral CD19+ B lymphocytes,
   CD4+ T lymphocytes, and CD8+ T lymphocytes was observed.
- Decreased Organ Infiltration: Cenerimod treatment led to a reduction in immune cell infiltrates in the kidneys and brain.
- Ameliorated Kidney Damage: Proteinuria was attenuated in the Cenerimod-treated group.
- Reduced Autoantibodies and Pro-inflammatory Cytokines: Cenerimod significantly reduced levels of anti-dsDNA antibodies and systemic IFN-α.



## **Clinical Development of Cenerimod**

Cenerimod has undergone a comprehensive clinical development program, including Phase 1, Phase 2a, and Phase 2b studies, and is currently in Phase 3 trials.

#### Phase 1 and Phase 2a Studies

Phase 1 studies in healthy volunteers demonstrated that Cenerimod was well-tolerated and led to a dose-dependent reduction in circulating lymphocytes.[9] A Phase 2a proof-of-concept study in SLE patients confirmed these findings and provided initial evidence of clinical and biological activity.[10]

#### The CARE Study (Phase 2b)

The CARE study (NCT03742037) was a large, randomized, double-blind, placebo-controlled Phase 2b trial designed to evaluate the efficacy and safety of four different doses of Cenerimod in patients with moderate to severe SLE.[11][12]

Experimental Protocol: CARE Study Design[11][12]

- Participants: Adult patients with a diagnosis of SLE and a modified SLE Disease Activity
   Index 2000 (mSLEDAI-2K) score of ≥6.
- Intervention: Patients were randomized to receive once-daily oral Cenerimod (0.5 mg, 1 mg, 2 mg, or 4 mg) or placebo, in addition to their standard background therapy.
- Primary Endpoint: The primary endpoint was the change from baseline in the mSLEDAI-2K score at month 6.
- Secondary and Exploratory Endpoints: These included the SLE Responder Index (SRI-4), changes in anti-dsDNA antibody levels, and modulation of the type I interferon (IFN-1) gene signature.

Figure 2: Workflow of the CARE (Phase 2b) clinical trial.

Quantitative Data from the CARE Study:

Table 1: Change from Baseline in mSLEDAI-2K Score at Month 6[13]



| Treatment Group  | Mean Change from<br>Baseline (95% CI) | Difference vs.<br>Placebo (95% CI) | p-value |
|------------------|---------------------------------------|------------------------------------|---------|
| Placebo          | -2.85 (-3.60 to -2.10)                | -                                  | -       |
| Cenerimod 0.5 mg | -3.24 (-3.98 to -2.49)                | -0.39 (-1.45 to 0.68)              | 0.47    |
| Cenerimod 1.0 mg | -3.41 (-4.16 to -2.67)                | -0.57 (-1.62 to 0.49)              | 0.29    |
| Cenerimod 2.0 mg | -2.84 (-3.58 to -2.09)                | 0.01 (-1.05 to 1.08)               | 0.98    |
| Cenerimod 4.0 mg | -4.04 (-4.79 to -3.28)                | -1.19 (-2.25 to -0.12)             | 0.029   |

Table 2: Reduction in Circulating Lymphocytes after 12 Weeks of Treatment (Phase 2a Data) [14]

| Lymphocyte Subset   | Median Reduction with Cenerimod |
|---------------------|---------------------------------|
| CD19+ B Lymphocytes | -90%                            |
| CD4+ T Lymphocytes  | -94%                            |
| CD8+ T Lymphocytes  | -63%                            |

#### Key Findings from the CARE Study:[13][15]

- While the primary endpoint was not met with statistical significance after adjusting for multiplicity, the 4 mg dose of Cenerimod showed a clinically meaningful and statistically significant reduction in the mSLEDAI-2K score compared to placebo before this adjustment.
   [13]
- Cenerimod demonstrated a dose-dependent reduction in circulating lymphocytes.
- The 4 mg dose of Cenerimod significantly reduced IFN-associated protein and gene signature biomarkers after 6 months compared to placebo, with a more pronounced effect in patients with a high baseline IFN-1 gene signature.[15]
- Cenerimod was generally well-tolerated, with an adverse event profile consistent with its mechanism of action.[13]



#### The OPUS Program (Phase 3)

Based on the results of the CARE study, Idorsia initiated the OPUS Phase 3 program to further evaluate the efficacy and safety of the 4 mg dose of Cenerimod in adults with moderate to severe SLE.[16] The program consists of two identical studies, OPUS-1 (NCT05648500) and OPUS-2 (NCT05672576), and an open-label extension study.[10][17]

## **Key Experimental Methodologies S1P1 Receptor Activity Assays**

[35S]-GTPyS Binding Assay:[4][6] This assay measures the activation of G-proteins following agonist binding to the S1P1 receptor. Membranes from cells expressing the human S1P1 receptor are incubated with Cenerimod and [35S]-GTPyS. The amount of bound [35S]-GTPyS is then quantified to determine the potency (EC50) and efficacy (Emax) of the compound.

Ca2+ Mobilization Assay:[4] This assay assesses the downstream signaling of the S1P1 receptor by measuring changes in intracellular calcium concentration. Cells expressing the S1P1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of Cenerimod, the change in fluorescence is measured to determine the compound's ability to induce calcium signaling.

#### **Lymphocyte Counting**

Flow Cytometry:[18][19] Whole blood samples are stained with fluorescently labeled antibodies specific for different lymphocyte subsets (e.g., CD3 for T cells, CD19 for B cells, CD4 and CD8 for T cell subpopulations). The stained cells are then analyzed on a flow cytometer to enumerate the absolute counts of each lymphocyte population.

#### **Measurement of Anti-dsDNA Antibodies**

Enzyme-Linked Immunosorbent Assay (ELISA):[14][20] Microtiter plates are coated with double-stranded DNA. Patient serum is added, and any anti-dsDNA antibodies present will bind to the immobilized DNA. A secondary antibody conjugated to an enzyme is then added, which binds to the patient's antibodies. Finally, a substrate is added that produces a color change, the intensity of which is proportional to the amount of anti-dsDNA antibodies in the sample.

### **Type I Interferon Gene Signature Analysis**



Quantitative Polymerase Chain Reaction (qPCR) or Microarray:[21][22] RNA is extracted from whole blood or peripheral blood mononuclear cells. The expression levels of a predefined set of interferon-inducible genes are then quantified using qPCR or microarray analysis. An "IFN score" is often calculated based on the expression levels of these genes to stratify patients into "IFN-high" and "IFN-low" groups.

#### **Conclusion and Future Directions**

Cenerimod is a promising novel oral therapy for SLE with a well-defined mechanism of action and a substantial body of preclinical and clinical data supporting its development. The unique signaling properties of Cenerimod may offer a favorable safety profile. The ongoing Phase 3 OPUS program will be critical in definitively establishing the efficacy and safety of Cenerimod in a large population of patients with moderate to severe SLE. The results of these trials are eagerly awaited by the scientific and medical communities and have the potential to provide a much-needed new treatment option for patients living with this debilitating autoimmune disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. What is Cenerimod used for? [synapse.patsnap.com]
- 3. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type I Interferons in Systemic Lupus Erythematosus: A Journey from Bench to Bedside -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. idorsia.com [idorsia.com]



- 8. Cenerimod, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren's Syndrome - ACR Meeting Abstracts [acrabstracts.org]
- 9. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Research Study to Evaluate the Effects of a New Oral Medicine Called Cenerimod in Adults With Systemic Lupus Erythematosus [ctv.veeva.com]
- 11. eaglebio.com [eaglebio.com]
- 12. Cenerimod, a sphingosine-1-phosphate receptor modulator, versus placebo in patients with moderate-to-severe systemic lupus erythematosus (CARE): an international, double-blind, randomised, placebo-controlled, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pishtazteb.com [pishtazteb.com]
- 14. intimakmur.co.id [intimakmur.co.id]
- 15. investor.viatris.com [investor.viatris.com]
- 16. Type I interferon gene signature test-low and -high patients with systemic lupus erythematosus have distinct gene expression signatures PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. euclinicaltrials.eu [euclinicaltrials.eu]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. rmdopen.bmj.com [rmdopen.bmj.com]
- 22. ard.bmj.com [ard.bmj.com]
- To cite this document: BenchChem. [The Discovery and Development of Cenerimod: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12739833#esonarimod-r-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com